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Compound of Interest

Compound Name:
2,3-Dehydro-3,4-dihydro

ivermectin

Cat. No.: B8075565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of ivermectin and its key

derivatives, including doramectin, selamectin, and moxidectin. The information presented is

supported by experimental data from peer-reviewed studies to assist researchers in drug

development and formulation.

Quantitative Bioavailability Data
The following tables summarize the key pharmacokinetic parameters of ivermectin and its

derivatives across different animal species and routes of administration. These parameters are

crucial for assessing the extent and rate of drug absorption into the systemic circulation.

Table 1: Comparative Pharmacokinetic Parameters of Ivermectin and Doramectin in Cattle and

Sheep (Subcutaneous Administration)
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Compound Species
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax
(days)

AUC
(ng·day/mL)

Ivermectin Cattle 0.2 ~32 4.0 ± 0.28 361 ± 17

Doramectin Cattle 0.2 ~32 5.3 ± 0.35 511 ± 16

Ivermectin Sheep 0.2 16.3 2.6 -

Doramectin Sheep 0.2 22.7 5.4 404 ± 48.5

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUC: Area under the plasma concentration-time curve. Data for cattle sourced from[1][2]. Data

for sheep sourced from[1].

Table 2: Comparative Pharmacokinetic Parameters of Ivermectin and Doramectin in Cattle

(Pour-On Administration)

Compound Species
Dose
(µg/kg)

Cmax
(ng/mL)

Tmax
(days)

AUC
(ng·day/mL)

Ivermectin Cattle 500 12.2 ± 6.0 3.4 ± 0.8 115.5 ± 43.0

Doramectin Cattle 500 12.2 ± 4.8 4.3 ± 1.6 168.0 ± 41.7

Data sourced from[3][4].

Table 3: Comparative Pharmacokinetic Parameters of Ivermectin and Doramectin in Dogs (Oral

and Subcutaneous Administration)
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Compound
Administrat
ion

Dose
(µg/kg)

Cmax
(ng/mL)

Tmax
(days)

AUC
(ng·day/mL)

Ivermectin Oral 200
116.80 ±

10.79
0.23 ± 0.09

236.79 ±

41.45

Doramectin Oral 200 86.47 ± 19.80 0.12 ± 0.05
183.48 ±

13.17

Ivermectin
Subcutaneou

s
200 66.80 ± 9.67 1.40 ± 1.00

349.18 ±

47.79

Doramectin
Subcutaneou

s
200 54.78 ± 11.99 1.70 ± 0.76

292.10 ±

78.76

Data sourced from[5][6].

Table 4: Pharmacokinetic Parameters of Selamectin in Cats and Dogs (Topical and Oral

Administration)

Species
Administrat
ion

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax
(hours)

Bioavailabil
ity (%)

Cats Topical 24 5513 ± 2173 15 ± 12 74

Dogs Topical 24 86.5 ± 34.0 72 ± 48 4.4

Cats Oral 24 11929 ± 5922 7 ± 6 109

Dogs Oral 24 7630 ± 3140 8 ± 5 62

Data sourced from[4].

Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of

bioavailability studies. Below are summaries of typical experimental protocols for in vivo

pharmacokinetic studies and in vitro permeability assays.
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In Vivo Pharmacokinetic Studies
Objective: To determine the rate and extent of absorption of a drug in a living organism.

Animal Models: Studies are typically conducted in the target animal species (e.g., cattle, sheep,

dogs, cats) to ensure the relevance of the data. Animals are generally healthy and of a

specified age and weight range.

Study Design: A common design is a parallel or crossover study. In a parallel design, different

groups of animals receive different treatments (e-g., ivermectin vs. a derivative). In a crossover

design, each animal receives all treatments in a sequential order with a washout period in

between to eliminate the previous drug from their system.

Drug Administration: The drug is administered via the intended route, such as oral,

subcutaneous injection, or topical (pour-on) application, at a specified dose.

Sample Collection: Blood samples are collected at predetermined time points before and after

drug administration. The frequency of sampling is highest around the expected Tmax to

accurately capture the peak concentration.

Sample Analysis:

Plasma Separation: Blood samples are centrifuged to separate the plasma.

Drug Extraction: The drug and an internal standard are extracted from the plasma, often

using solid-phase extraction.

Derivatization: For avermectins, a derivatization step is often required to create a fluorescent

product that can be detected with high sensitivity. This typically involves a reaction with a

reagent like trifluoroacetic anhydride and N-methylimidazole.

Chromatographic Analysis: The extracted and derivatized samples are analyzed using High-

Performance Liquid Chromatography (HPLC) with fluorescence detection. The concentration

of the drug is determined by comparing its peak area to that of a standard curve.

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key

pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental
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analysis.

In Vitro Permeability Assays
Objective: To assess the potential for a drug to be absorbed across the intestinal epithelium.

These assays are often used in early drug discovery as a screening tool.

1. Caco-2 Permeability Assay:

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-

permeable filter supports for approximately 21 days. During this time, they differentiate to form

a monolayer of polarized enterocytes that mimic the intestinal barrier.

Assay Procedure:

The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial

electrical resistance (TEER).

The test compound (e.g., ivermectin or a derivative) is added to the apical (donor) side of the

monolayer, which represents the intestinal lumen.

Samples are collected from the basolateral (receiver) side, representing the bloodstream, at

various time points.

The concentration of the compound in the receiver compartment is measured using a

suitable analytical method, such as HPLC-MS/MS.

The apparent permeability coefficient (Papp) is calculated. For lipophilic drugs like

avermectins, modifications to the assay, such as the use of simulated intestinal fluid, may be

necessary to improve solubility and reduce non-specific binding.

2. Parallel Artificial Membrane Permeability Assay (PAMPA):

Principle: This assay measures the permeation of a compound from a donor compartment,

through a synthetic membrane coated with lipids, to an acceptor compartment. It models

passive, transcellular permeability.

Assay Procedure:
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A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an

artificial membrane.

The donor wells are filled with a solution of the test compound.

The acceptor plate, containing a buffer solution, is placed in contact with the donor plate.

The system is incubated to allow the compound to permeate through the artificial membrane.

The concentration of the compound in both the donor and acceptor wells is determined at

the end of the incubation period.

The permeability coefficient (Pe) is calculated.

Visualizations
Experimental Workflow for a Comparative Bioavailability
Study
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Caption: Workflow of a typical in vivo comparative bioavailability study.
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Caption: Mechanism of action of avermectins on parasite nerve and muscle cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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